SID 7969543

SF-1 inhibitor NR5A1 antagonist Nuclear receptor selectivity

SID 7969543 is a validated SF-1 (NR5A1) antagonist delivering 760 nM biochemical IC₅₀ with >43-fold selectivity over RORα/VP16 and 30 nM cellular IC₅₀ in SFRE-luciferase assays. Unlike agonists (e.g., GSK8470) or uncharacterized ligands, it ensures reproducible transcriptional outcomes. Demonstrates disease-selective cytotoxicity against KMT2A-rearranged leukemia cells while sparing wild-type and non-malignant cells. In vivo efficacy validated in orthotopic lung adenocarcinoma models. ≥98% purity, batch-specific COA. Formulation: 10% DMSO + 90% corn oil for in vivo dosing.

Molecular Formula C24H24N2O7
Molecular Weight 452.5 g/mol
CAS No. 868224-64-0
Cat. No. B1663708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 7969543
CAS868224-64-0
SynonymsEthyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate
Molecular FormulaC24H24N2O7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
InChIKeyKWMBIIQCLUIHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SID 7969543 (868224-64-0) Procurement Guide: SF-1 Inhibitor Identity and Core Technical Specifications


SID 7969543 (CAS 868224-64-0) is a small-molecule inhibitor of Steroidogenic Factor-1 (SF-1; NR5A1), an orphan nuclear receptor [1]. The compound exhibits a molecular weight of 452.46 g/mol, the formula C₂₄H₂₄N₂O₇, and is supplied as a solid with purity ≥98% (HPLC), soluble in DMSO to at least 100 mM . Its primary biochemical inhibitory activity against SF-1 is characterized by an IC₅₀ of 760 nM, and it demonstrates functional cellular inhibition of SF-1-dependent luciferase reporter expression in HEK 293T cells with an IC₅₀ of 30 nM [2]. SID 7969543 is a widely cited chemical probe used to interrogate SF-1-mediated transcriptional regulation and oncogenic signaling, and it has demonstrated in vivo efficacy in orthotopic and xenograft tumor models [3]. The compound is available from multiple commercial sources for research applications.

Why Generic SF-1 Inhibition Cannot Substitute for SID 7969543 in Experimental Models


SF-1 (NR5A1) is an orphan nuclear receptor that lacks a well-defined endogenous ligand-binding pocket, making traditional orthosteric antagonist development challenging. The target landscape includes both antagonists (inhibitors) and agonists that bind SF-1 and its closely related homolog LRH-1 (NR5A2) [1]. SID 7969543 is one of only a small number of validated SF-1 antagonists with published selectivity data, while compounds like GSK8470 act as SF-1/LRH-1 agonists [2]. Furthermore, the clinical-stage SF-1 antagonist OR-449 demonstrates a fundamentally different chemical series and developmental status compared to the research-grade probe SID 7969543 [3]. In-class substitution with agonists or uncharacterized antagonists will produce opposite or unpredictable transcriptional outcomes in SF-1-dependent pathways, including steroidogenic gene expression, EMT regulation, and leukemia cell viability. The quantitative evidence below establishes the specific, verifiable differentiation of SID 7969543 relative to its closest functional analogs.

SID 7969543 Quantitative Evidence Guide: Head-to-Head and Cross-Study Differential Data for Procurement Decision Support


Biochemical Selectivity Profile: SID 7969543 vs. RORα and VP16 Controls

SID 7969543 inhibits SF-1 with an IC₅₀ of 760 nM while showing no meaningful inhibition of the related nuclear receptor RORα or the viral transactivator VP16 at concentrations up to 33 μM [1]. This establishes a minimum 43-fold selectivity window for SF-1 over these off-targets, with the actual selectivity margin likely exceeding 43-fold given the reported IC₅₀ values of >33 μM represent lower-bound estimates [1]. The selectivity was measured in biochemical assays using recombinant proteins, providing confidence that observed cellular effects are mediated specifically through SF-1 antagonism.

SF-1 inhibitor NR5A1 antagonist Nuclear receptor selectivity

Functional Cellular Activity: SID 7969543 SF-1 Reporter Gene Inhibition vs. Biochemical IC₅₀

In HEK 293T cells co-transfected with full-length SF-1 and an SF-1 response element (SFRE)-driven luciferase reporter, SID 7969543 inhibits SF-1-dependent transcription with an IC₅₀ of 30 nM [1]. This cellular potency is approximately 25-fold greater than the biochemical IC₅₀ of 760 nM measured against the isolated SF-1 protein, suggesting enhanced efficacy in the native cellular context where endogenous cofactors and chromatin environment contribute to transcriptional regulation . In contrast, compounds like the inverse agonist ML-180 (SR1848) demonstrate >10 μM IC₅₀ against SF-1 in cellular assays, lacking functional antagonism entirely [2].

Cellular efficacy Reporter gene assay SF-1 transcriptional activity

Disease-Relevant Functional Selectivity: KMT2A-Rearranged Leukemia Cell Viability vs. Wild-Type and Non-Malignant Controls

In a systematic in vitro evaluation of pharmacologically active compounds for KMT2A-rearranged (KMT2A-r) leukemia, SID 7969543 selectively reduced viability in 7 of 11 KMT2A-r leukemia cell lines, including 5 of 7 infant-derived lines, without affecting KMT2A wild-type leukemia cells, solid cancer lines, non-malignant cell lines, or peripheral blood mononuclear cells from healthy donors [1]. Treatment with SID 7969543 induced caspase-dependent apoptosis within hours, and the compound demonstrated synergy with established chemotherapeutics used in high-risk leukemia treatment [1]. This functional selectivity profile distinguishes SID 7969543 from pan-cytotoxic agents and defines a specific disease context where SF-1 inhibition yields therapeutic index.

KMT2A-rearranged leukemia SF-1 targeted therapy Apoptosis induction

In Vivo Tumor Growth Inhibition in Orthotopic Lung Adenocarcinoma Models

In an orthotopic mouse model of lung adenocarcinoma (LUAD), treatment with SID 7969543 markedly inhibited tumor growth and angiogenesis [1]. Pharmacological inhibition of NR5A1 with SID 7969543 or genetic ablation of NR5A1 suppressed LUAD cell proliferation, invasion, and clonogenicity in vitro, establishing on-target specificity [1]. While quantitative tumor volume reduction data are not publicly reported in the available abstract, the study confirms in vivo efficacy in a clinically relevant orthotopic model, distinguishing SID 7969543 from uncharacterized SF-1 ligands lacking any in vivo validation [1]. Overexpression of the downstream effector KISS1R conferred resistance to SID 7969543, further validating target engagement in vivo [1].

In vivo efficacy Lung adenocarcinoma Orthotopic tumor model

Developmental and Functional Differentiation from Clinical-Stage SF-1 Antagonist OR-449

OR-449 is a distinct SF-1 antagonist currently in clinical development for adrenocortical carcinoma (ACC), with IND filing completed and Phase 1 trials planned [1]. At 30 mg/kg daily oral dosing, OR-449 completely inhibited growth of the SJ-ACC3 pediatric ACC xenograft model [2]. While both SID 7969543 and OR-449 target SF-1, they belong to different chemical series with distinct pharmacological and developmental profiles: SID 7969543 is an isoquinolinone-based research probe with extensive published validation across multiple cancer types (KMT2A-r leukemia, LUAD) and target selectivity data, whereas OR-449 is a proprietary clinical candidate with limited public disclosure of selectivity and off-target profiles [1]. This differentiation is critical for procurement decisions based on intended use.

SF-1 antagonist comparison Chemical probe vs. clinical candidate OR-449

SID 7969543 Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Chemical Probe for SF-1 Transcriptional Function Studies in Nuclear Receptor Research

SID 7969543 is the optimal tool compound for academic and pharmaceutical researchers requiring a validated SF-1 antagonist with published selectivity data. The compound demonstrates 760 nM biochemical IC₅₀ against SF-1 with >43-fold selectivity over RORα and VP16, and 30 nM cellular IC₅₀ in SFRE-luciferase reporter assays [1]. This selectivity profile meets established chemical probe criteria for nuclear receptor research, enabling confident attribution of observed transcriptional changes to SF-1 antagonism rather than off-target effects [1]. Procurement of SID 7969543 is supported by its availability from multiple commercial vendors with batch-specific certificates of analysis, ensuring reproducible experimental outcomes across studies .

KMT2A-Rearranged Leukemia Translational Research and Drug Combination Studies

For researchers investigating targeted therapies for KMT2A-rearranged acute leukemia, SID 7969543 provides a functionally validated tool compound with demonstrated disease-selective activity. The compound reduces viability in 7 of 11 KMT2A-r leukemia cell lines (including 5 of 7 infant-derived lines) while sparing KMT2A-wt leukemia cells, solid tumor lines, and non-malignant cells [1]. SID 7969543 induces caspase-dependent apoptosis within hours of treatment and demonstrates synergy with established chemotherapeutics, making it suitable for combination therapy studies in high-risk leukemia models [1]. This selective functional profile reduces the experimental noise associated with pan-cytotoxic compounds in leukemia viability screens [1].

In Vivo Oncology Studies in Lung Adenocarcinoma and Solid Tumor Models

SID 7969543 is appropriate for in vivo pharmacology studies requiring an SF-1 antagonist with established efficacy in orthotopic tumor models. The compound markedly inhibits tumor growth and angiogenesis in orthotopic mouse models of lung adenocarcinoma, with target engagement validated by KISS1R overexpression conferring resistance to SID 7969543 treatment [1]. Researchers can formulate SID 7969543 in 10% DMSO plus 90% corn oil for in vivo dosing based on vendor-provided formulation guidance, enabling reproducible in vivo experimental design . This in vivo validation distinguishes SID 7969543 from uncharacterized SF-1 ligands lacking any animal efficacy data [1].

Benchmarking Novel SF-1 Antagonists in Drug Discovery Programs

For medicinal chemistry and drug discovery teams developing next-generation SF-1 antagonists, SID 7969543 serves as an essential reference compound for benchmarking new chemical entities. The compound's well-characterized profile—760 nM biochemical IC₅₀, 30 nM cellular IC₅₀, >43-fold selectivity over RORα, and validated in vivo efficacy—provides a quantitative baseline against which novel compounds can be compared [1]. Procurement of SID 7969543 as a control compound enables head-to-head comparisons in biochemical, cellular, and in vivo assays, reducing variability in potency and selectivity measurements across laboratories [1]. The compound's commercial availability with documented purity (≥98%) ensures consistent reference material quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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